3-Iodo-2-naphthamide
Description
Contextualization within Naphthamide Chemical Space
3-Iodo-2-naphthamide belongs to the broader class of naphthamides, which are amide derivatives of naphthoic acids. Naphthamides are characterized by a naphthalene (B1677914) ring system attached to an amide functional group. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. rsc.orgnih.govwindows.net The naphthalene core provides a larger, more lipophilic scaffold compared to simpler aromatic systems like benzene, which can lead to enhanced interactions with biological targets. rsc.org
The "chemical space" of naphthamides is vast, allowing for extensive structural modifications. windows.net Researchers have explored this space by introducing various substituents at different positions on the naphthalene ring and by modifying the amide group. These modifications can profoundly influence the compound's electronic properties, steric hindrance, and potential for hydrogen bonding, thereby tuning its biological activity and material properties. rsc.orgnih.gov For instance, the introduction of a halogen atom, such as iodine in this compound, can alter the molecule's reactivity and its ability to participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design and crystal engineering.
The position of the substituents is also crucial. The 2-naphthamide (B1196476) scaffold, for example, offers different electronic and steric environments compared to the 1-naphthamide (B1198061) scaffold. The introduction of a substituent at the 3-position, as in this compound, further defines its chemical character and reactivity. mdpi.com Studies on various naphthamide derivatives have revealed their potential in diverse applications, including as intermediates in the synthesis of complex heterocyclic systems and as biologically active agents. acs.orgresearchgate.net
Historical Overview of Scholarly Investigations on this compound
Scholarly interest in this compound and its precursors has evolved over time, driven by the broader interest in iodinated organic compounds and their synthetic utility. Early investigations into related structures likely focused on the fundamental synthesis and reactivity of iodinated naphthalene derivatives. The development of methods for the selective iodination of aromatic rings was a crucial step that enabled the synthesis of specific isomers like 3-iodo-2-naphthoic acid, the direct precursor to this compound. nih.govchemicalbook.com
More recent research has focused on the application of this compound and its derivatives in organic synthesis. For example, a 2021 study described the synthesis of 3-Iodo-N-isopropyl-2-naphthamide as part of a broader investigation into new reagents for amidation reactions. mdpi.comnsf.gov This research highlights the role of such compounds as building blocks for constructing more complex molecules. The synthesis involved the reaction of 3-iodo-2-naphthoyl chloride with isopropylamine, demonstrating a standard method for the formation of the amide bond. mdpi.comnsf.gov
Furthermore, the broader class of iodo-amides has been investigated for their potential in forming hypervalent iodine reagents, which are versatile tools in organic synthesis. nsf.gov While specific studies focusing exclusively on a long history of this compound are not abundant in the public domain, the existing literature on related compounds suggests a continuous interest in the synthesis and application of functionalized naphthamides. For instance, research on the aminocarbonylation of aryl iodides has provided efficient methods for the synthesis of various amides, including N-methoxy-N-methyl-2-naphthamide from 2-iodonaphthalene, showcasing the synthetic accessibility of the naphthamide core. researchgate.net
Interactive Data Table: Key Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| This compound | C11H8INO | 297.09 | Serves as a building block in organic synthesis. |
| 3-Iodo-2-naphthoic acid | C11H7IO2 | 298.08 | Precursor for the synthesis of this compound. nih.govchemicalbook.com |
| 3-Iodo-N-isopropyl-2-naphthamide | C14H14INO | 339.17 | Synthesized for investigation into amidation reagents. mdpi.comnsf.gov |
| N-Methoxy-N-methyl-2-naphthamide | C13H13NO2 | 215.25 | Synthesized via aminocarbonylation of 2-iodonaphthalene. researchgate.net |
| 3-Hydroxy-2-naphthanilide | C17H13NO2 | 263.29 | A related naphthamide derivative with various synonyms. tcichemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
3-iodonaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGPOORNWUJPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for Research Purposes
Established Synthetic Methodologies for 3-Iodo-2-naphthamide
The laboratory-scale synthesis of this compound is a multi-step process that relies on well-established organic chemistry reactions. The success of the synthesis hinges on the careful preparation of its precursors and the controlled execution of the reaction pathway.
Precursor Chemistry and Reaction Pathways in Laboratory Scale
The primary and most direct synthetic route to this compound begins with the precursor 3-iodo-2-naphthoic acid . The synthesis of this crucial intermediate can be approached in several ways. A common method is the direct electrophilic iodination of 2-naphthoic acid using potent iodinating agents such as iodine monochloride. Current time information in Bangalore, IN. An alternative pathway involves starting from 3-amino-2-naphthoic acid , which can be converted to the target iodo-derivative through a Sandmeyer-type reaction. iris-biotech.deacs.org This classic transformation involves the diazotization of the amino group with a nitrite (B80452) source under acidic conditions, followed by the introduction of iodine using an iodide salt, such as potassium iodide. Another documented precursor, 3-hydroxy-2-naphthoic acid , can be converted to 3-amino-2-naphthoic acid by heating it with aqueous ammonia (B1221849) in the presence of zinc chloride in an autoclave, providing a route from a more common starting material. thermofisher.com
Once 3-iodo-2-naphthoic acid is secured, the pathway to the final amide proceeds via a two-step sequence. First, the carboxylic acid is activated to make it more susceptible to nucleophilic attack. This is typically achieved by converting it into its corresponding acyl chloride, 3-iodo-2-naphthoyl chloride . The reaction generally employs thionyl chloride (SOCl₂) or oxalyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net
The final step is the amidation of the highly reactive 3-iodo-2-naphthoyl chloride. This is accomplished by reacting the acyl chloride with an ammonia source. acs.org Common laboratory procedures use aqueous ammonium (B1175870) hydroxide (B78521) or ammonia gas bubbled through an appropriate solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). rsc.org The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control its exothermicity, followed by stirring at room temperature to ensure completion. rsc.org
Table 1: Key Reactions in the Synthesis of this compound
| Step | Reactant(s) | Key Reagents | Product | Reaction Type |
|---|---|---|---|---|
| Precursor Synthesis (Route A) | 2-Naphthoic acid | Iodine monochloride | 3-Iodo-2-naphthoic acid | Electrophilic Aromatic Substitution |
| Precursor Synthesis (Route B) | 3-Amino-2-naphthoic acid | NaNO₂, HCl, KI | 3-Iodo-2-naphthoic acid | Sandmeyer Reaction |
| Acid Activation | 3-Iodo-2-naphthoic acid | Thionyl chloride (SOCl₂) | 3-Iodo-2-naphthoyl chloride | Acyl Chloride Formation |
| Amidation | 3-Iodo-2-naphthoyl chloride | Ammonia (NH₃) / Ammonium hydroxide (NH₄OH) | This compound | Nucleophilic Acyl Substitution |
Optimization of Synthetic Yields and Purity for Academic Applications
Maximizing the yield and ensuring the high purity of this compound are critical for its use in research, where contaminants could lead to ambiguous results. Optimization strategies focus on reaction conditions and purification techniques.
For the amidation step, controlling the stoichiometry and temperature is crucial. The general procedure for preparing similar iodo-amids involves the slow, dropwise addition of the amine (in this case, ammonia) to a cooled solution of the acyl chloride and a tertiary amine base like triethylamine (B128534) in a solvent such as dichloromethane. rsc.org The base neutralizes the hydrochloric acid byproduct, preventing side reactions.
Recent advancements in synthetic methodology have shown that physical parameters can significantly influence reaction outcomes. For instance, the use of ultrasonic irradiation has been demonstrated to enhance both the rate and yield of reactions involving naphthoyl chlorides, offering an efficient and environmentally friendlier alternative to conventional heating. researchgate.net
Purification is paramount for obtaining a product suitable for academic study. The crude product isolated from the reaction mixture is typically purified using one of two primary methods:
Recrystallization: This technique involves dissolving the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., toluene/iso-hexane) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. researchgate.net
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is employed. The crude mixture is loaded onto a silica column and eluted with a solvent system, such as a gradient of ethyl acetate (B1210297) in hexane. The different components of the mixture travel through the column at different rates, allowing for the collection of pure fractions of the desired product.
The purity of the final compound is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify its chemical structure and identity. rsc.org
Advanced Derivatization Approaches for Structural Modification
The this compound scaffold is a versatile starting point for creating more complex molecules tailored for specific research applications. Derivatization can be used to install chemical tags for probing biological systems, to generate analogues for SAR studies, or to introduce radioisotopes for imaging.
Introduction of Chemical Tags for Research Probes
To study the interaction of this compound or its analogues with biological systems, chemical tags such as fluorescent labels or biotin (B1667282) can be attached. These tags allow for the visualization and isolation of binding partners.
Fluorescent Labeling: The naphthalene (B1677914) core of the molecule is inherently fluorescent. However, to achieve specific excitation/emission wavelengths or enhanced quantum yields, extrinsic fluorophores can be added. Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines in the presence of a cyanide source to form highly fluorescent cyanobenz[f]isoindole derivatives, which are amenable to detection with instruments optimized for fluorescein (B123965) wavelengths. nih.govmdpi.com If an analogue of this compound were synthesized with a primary amine handle, this method could be employed. Alternatively, carboxylic acid groups can be modified using fluorescent alkyl halides or fluorescent hydrazines after activation with carbodiimides like EDAC. thermofisher.com
Biotinylation: Biotin is a popular tag for affinity purification due to its extraordinarily strong interaction with streptavidin. thermofisher.com Proximity-dependent biotinylation (PDB) is an advanced technique where an enzyme (like APEX peroxidase or the ligase BioID) is fused to a protein of interest. nih.gov The enzyme then biotinylates nearby proteins using a biotin-phenol or biotin-AMP substrate. If a derivative of this compound were to bind a specific "bait" protein, it could be identified as a proximal molecule through this method. More direct biotinylation can be achieved by synthesizing an analogue with a reactive group (e.g., a primary amine) and reacting it with an N-hydroxysuccinimide (NHS) ester of biotin. thermofisher.com For example, Biotin-Tyramide is a reagent used for horseradish peroxidase-mediated biotinylation of surface-exposed tyrosines on proteins. iris-biotech.de
Rational Design and Synthesis of Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. This involves systematically synthesizing and testing analogues to determine which parts of the molecule are essential for its function. For this compound, analogues can be designed by modifying three main regions: the amide substituent, the naphthalene core, and the iodo-substituent.
N-Substituent Modification: The primary amide (–CONH₂) can be replaced with secondary or tertiary amides by reacting 3-iodo-2-naphthoyl chloride with primary or secondary amines instead of ammonia. An example is the synthesis of 3-iodo-N-isopropyl-2-naphthamide , which was prepared by reacting the acyl chloride with isopropylamine. rsc.org This allows exploration of how steric bulk and electronic properties at the amide nitrogen affect activity.
Naphthalene Core Modification: The aromatic scaffold can be altered. For example, bi-aryl analogues can be synthesized via Suzuki coupling reactions, where the iodine atom is replaced by another aryl group. tandfonline.com This strategy is used to explore the spatial requirements of the binding pocket.
Linker and Functional Group Modification: The properties of a molecule can be fine-tuned by changing linkers between rings or altering functional groups. SAR studies on other complex molecules have shown that replacing a critical amide bond can lead to a significant decrease in biological activity, highlighting its importance. mdpi.com Similarly, reducing a carbonyl group to a secondary alcohol or converting it to an alkene can probe the necessity of the hydrogen bond accepting/donating properties of that position. nih.gov These principles can be applied to design novel analogues based on the this compound structure.
Radiosynthetic Methodologies for Isotopic Labeling in Research
Radiolabeling introduces a radioactive isotope into a molecule, enabling its use as a tracer in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov The iodine atom on this compound makes it an excellent candidate for radioiodination.
The most direct method involves isotopic exchange, where a non-radioactive iodine atom on the precursor molecule is swapped with a radioactive one (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). mdpi.com This is typically performed on the stable precursor, 3-iodo-2-naphthoic acid , using a source like Na[¹³¹I]. Current time information in Bangalore, IN. The reaction can be promoted by oxidizing agents or through copper-catalyzed methods. Electrophilic radioiodination is a common approach where iodide is oxidized to a more reactive I⁺ species, which then substitutes a hydrogen on an activated aromatic ring or displaces a precursor group like a trialkylstannyl moiety. mdpi.com
For PET imaging, positron-emitting isotopes like ¹⁸F are often preferred. While direct radiofluorination would require a different precursor, an indirect "click labeling" approach is highly versatile. researchgate.net In this strategy, an analogue of the target molecule is synthesized with a terminal alkyne. This alkyne is then "clicked" onto a small, azide-containing radiolabeling synthon, such as 2-[¹⁸F]fluoroethylazide, using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This modular approach allows for the rapid synthesis of a variety of ¹⁸F-labeled probes for imaging studies.
Strategies for Carbon-11 Incorporation
The short 20.4-minute half-life of Carbon-11 requires extremely fast, high-yield, and high-purity radiolabeling methods. mdpi.com For a molecule like this compound, incorporating ¹¹C into the amide carbonyl position is a primary strategy. This is typically achieved by using cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]carbon monoxide ([¹¹C]CO) as the radiolabeling precursor. mdpi.com
Key strategies for producing [¹¹C-carbonyl]-3-Iodo-2-naphthamide include:
Palladium-Catalyzed Aminocarbonylation: This is a powerful one-pot method where an aryl halide precursor is reacted with [¹¹C]CO and an amine. acs.org For this specific target, a 3-iodo-2-naphthyl halide precursor would be reacted with ammonia in the presence of a palladium catalyst. Recent advancements have identified various palladium ligands and solid CO sources that facilitate this reaction, making it adaptable for radiochemistry. acs.org
Grignard or Organolithium Carboxylation: A classic approach involves preparing an organometallic intermediate, such as 3-iodo-2-naphthylmagnesium bromide, and reacting it with [¹¹C]CO₂. The resulting ¹¹C-labeled carboxylic acid can then be rapidly activated and reacted with ammonia to form the final amide. mdpi.com
Desilylative Carboxylation: An innovative fluoride-mediated desilylation (FMDS) reaction can be used where a trimethylsilane (B1584522) precursor is activated by a fluoride (B91410) source, forming a pentavalent silicate (B1173343) that reacts with [¹¹C]CO₂ in a copper-catalyzed reaction. mdpi.com This method has shown broad applicability for synthesizing [¹¹C]carboxylic acids with high yields, which can then be converted to the target amide. mdpi.com
Table 1: Potential Strategies for ¹¹C-Labeling of this compound
| Strategy | Precursor | ¹¹C Reagent | Key Reagents | Labeled Intermediate |
|---|---|---|---|---|
| Pd-Catalyzed Aminocarbonylation | 3-Iodo-2-bromonaphthalene | [¹¹C]CO | Pd(0) catalyst, Ligand, Ammonia | Directly forms product |
| Grignard Carboxylation | 3-Iodo-2-bromonaphthalene | [¹¹C]CO₂ | Magnesium, Amide coupling agent | 3-Iodo-2-[¹¹C]naphthoic acid |
Methodologies for Iodine-123/125 Labeling
Iodine-123 (t½ = 13.2 h) is ideal for SPECT imaging, while Iodine-125 (t½ = 59.4 days) is widely used for in vitro assays and autoradiography. wikipedia.orgizotop.hu Labeling with these isotopes typically involves electrophilic or nucleophilic substitution on a suitable precursor. The most common methods introduce the radioiodine by replacing a non-radioactive atom or group on the aromatic ring.
Radioiododestannylation: This is one of the most reliable and widely used methods for regioselective radioiodination. It involves the synthesis of an organotin precursor, such as 3-(tributylstannyl)-2-naphthamide. This precursor is then reacted with [¹²³I]NaI or [¹²⁵I]NaI in the presence of a mild oxidizing agent like Chloramine-T or Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). nih.govspringernature.com The reaction is typically fast and provides high radiochemical purity.
Radioiodination via Organomercury Precursors: A precursor such as 6-chloromercuricholest-5-en-3β-ol has been used for the high specific activity synthesis of radioiodinated cholesterol derivatives. nih.gov A similar approach could be applied by preparing 3-(chloromercuri)-2-naphthamide, which would react with [¹²³I]NaI or [¹²⁵I]NaI to yield the desired product with no-carrier-added specific activity. nih.gov
Direct Electrophilic Radioiodination: While conceptually simple, directly reacting a precursor like 2-naphthamide (B1196476) with radioiodide and an oxidant is often challenging due to a lack of regioselectivity, potentially leading to iodination at other positions on the naphthalene ring.
Iodine Exchange Labeling: This method involves replacing a non-radioactive iodine atom with a radioactive one. While feasible, it generally results in products with lower specific activity compared to methods starting from non-iodinated precursors.
Table 2: Methodologies for Radioiodination of this compound Precursors
| Methodology | Precursor | Radioisotope | Key Reagents/Conditions | Key Advantage |
|---|---|---|---|---|
| Radioiododestannylation | 3-(Tributylstannyl)-2-naphthamide | ¹²³I / ¹²⁵I | [¹²³I/¹²⁵I]NaI, Oxidizing agent (e.g., Iodogen) | High regioselectivity and radiochemical yield |
| Organomercury Route | 3-(Chloromercuri)-2-naphthamide | ¹²³I / ¹²⁵I | [¹²³I/¹²⁵I]NaI, Ethanol | High specific activity ("no-carrier-added") |
Challenges and Innovations in Radiosynthetic Development
The development of radiolabeled compounds is accompanied by a unique set of challenges, which in turn drives innovation in synthetic chemistry.
Challenges:
Handling Short-Lived Isotopes: The 13.2-hour half-life of ¹²³I and particularly the 20.4-minute half-life of ¹¹C demand that synthesis, purification, and quality control be completed in a very short timeframe. mdpi.comwikipedia.org This necessitates highly efficient and rapid chemical reactions.
Precursor Synthesis: The synthesis of specialized precursors, such as the stannylated or boronic acid derivatives required for regioselective labeling, can be complex and time-consuming. acs.org
Achieving High Molar Activity: For receptor imaging agents, achieving high molar activity (the ratio of radioactivity to the total mass of the compound) is critical to allow for imaging without causing pharmacological side effects. researchgate.net This requires "no-carrier-added" syntheses where contamination with non-radioactive isotopes is minimized.
Purification: The crude reaction mixture contains the desired radiolabeled product in minute quantities alongside unreacted precursors, reagents, and byproducts. Rapid and efficient purification, typically via HPLC, is essential but challenging.
Innovations:
Automated Synthesis Modules: A major innovation is the use of fully automated or semi-automated synthesis modules. These systems, often controlled by computer, handle the precise delivery of reagents, temperature control, and initial purification steps, which enhances reproducibility, reduces radiation exposure to personnel, and accommodates the short half-lives of isotopes like ¹¹C. nih.govumich.edu
Advanced Catalysis: The development of novel catalysts, particularly for palladium-mediated reactions, has revolutionized ¹¹C-carbonyl chemistry. These modern catalysts work under milder conditions and with greater functional group tolerance, expanding the scope of molecules that can be labeled. acs.org
Microfluidic Technology: The use of microfluidic (lab-on-a-chip) devices for radiosynthesis is an emerging innovation. These systems use very small volumes of reagents, leading to faster reaction times, higher yields, and reduced precursor consumption.
Novel Precursor Development: Research into more stable and reactive precursors continues. For instance, the use of organosilanes activated by fluoride for [¹¹C]CO₂ fixation represents a significant advancement over traditional, more sensitive organometallic reagents. mdpi.com Similarly, the design of novel chiral hypervalent iodine reagents offers potential for new, highly selective synthetic transformations. acs.orgtcichemicals.com
Molecular Target Interaction Profiling and Mechanistic Elucidation in Research Models
Investigation of Molecular Target Affinities and Selectivities
Determining the binding affinity and selectivity of a compound for its molecular targets is a cornerstone of pharmacological research. Affinity describes the strength of the interaction between the compound and its target, while selectivity refers to its ability to bind preferentially to one target over others.
Sigma receptors, which are divided into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular proteins that have been implicated in a variety of cellular functions and are targets for numerous synthetic compounds. sigmaaldrich.com The investigation into the binding of 3-Iodo-2-naphthamide to these receptors would typically involve well-established in vitro techniques.
Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and a receptor. nih.gov These assays utilize a radioactively labeled compound (radioligand) known to bind with high affinity and specificity to the target receptor. To determine the affinity of this compound for sigma receptors, saturation binding assays would first be performed using established radioligands to ascertain the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand in the chosen tissue or cell preparation.
For the sigma-1 receptor, a commonly used selective radioligand is [³H]-(+)-pentazocine. nih.gov For the sigma-2 receptor, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is often employed, typically in the presence of a masking agent to block its binding to sigma-1 sites. nih.govnih.gov
Once the characteristics of the radioligand binding are established, competition binding assays are conducted to determine the affinity of an unlabeled compound, in this case, this compound. In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. nih.gov
The ability of this compound to displace the radioligand from the sigma receptors is measured, and the concentration at which it inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. From the IC₅₀ value, the inhibition constant (Ki) can be calculated, which represents the affinity of the compound for the receptor.
Table 1: Hypothetical Data Table for Sigma Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
|---|---|---|
| Sigma-1 (σ₁) | [³H]-(+)-pentazocine | Data not available |
| Sigma-2 (σ₂) | [³H]-DTG | Data not available |
To establish the selectivity profile of this compound, it is essential to assess its binding affinity for other relevant receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are common off-target interaction sites for many centrally active compounds.
Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drugs used to treat a variety of neurological and psychiatric disorders. The D₂-like family, including the D₂, D₃, and D₄ subtypes, are of particular interest. The binding affinity of this compound for these subtypes would be evaluated using radioligand binding assays similar to those described for sigma receptors.
Established radioligands for dopamine receptors include [³H]-spiperone for D₂ and D₃ receptors. nih.gov Competition binding experiments would be performed to determine the Ki values of this compound for each subtype.
Table 2: Hypothetical Data Table for Dopamine Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
|---|---|---|
| Dopamine D₂ | [³H]-spiperone | Data not available |
| Dopamine D₃ | [³H]-spiperone | Data not available |
The serotonin (5-HT) receptor system is another major class of neurotransmitter receptors implicated in a wide range of physiological and pathological processes. A comprehensive screening of this compound against a panel of 5-HT receptor subtypes would be necessary to fully characterize its selectivity. This is typically done through broad radioligand binding assay panels offered by specialized screening services. These panels use a variety of selective radioligands to assess binding to numerous 5-HT receptor subtypes.
Table 3: Hypothetical Data Table for Serotonin Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
|---|---|
| 5-HT₁A | Data not available |
| 5-HT₂A | Data not available |
| 5-HT₂B | Data not available |
| 5-HT₂C | Data not available |
| 5-HT₃ | Data not available |
| 5-HT₆ | Data not available |
| 5-HT₇ | Data not available |
Absence of Published Research Data for this compound
Following a comprehensive and systematic search of scientific literature and databases, it has been determined that there is no publicly available research data for the chemical compound This compound corresponding to the specific biological and molecular investigations requested.
Extensive searches were conducted to locate studies pertaining to the following areas for this compound:
Monoamine Oxidase Modulation Studies
Cellular and Subcellular Localization Studies in In Vitro Research Models
Cellular Uptake and Efflux Mechanisms
Intracellular Compartmentalization Analysis
Mechanistic Studies of Biological Process Modulation
Elucidation of Intracellular Signaling Pathways Affected
Impact on Gene Expression Profiles in Cellular Research Systems
The search yielded no specific experimental data, peer-reviewed articles, or patents that detail the interaction of this compound with monoamine oxidase, its mechanisms of cellular transport, its localization within cellular compartments, or its influence on intracellular signaling and gene expression.
While general information exists for the broader class of "naphthamides" and the individual research concepts (e.g., monoamine oxidase function, cellular transport mechanisms), these findings are not specific to the 3-iodo-substituted variant. The generation of a scientifically accurate and informative article as per the detailed instructions is therefore not possible due to the lack of foundational research on this specific compound in the requested domains.
Lack of Scientific Data Precludes a Detailed Analysis of this compound's Biological Activity
Despite a comprehensive search of scientific literature and chemical databases, no research detailing the molecular target interactions, mechanistic pathways, or modulation of cellular phenotypes for the chemical compound this compound could be identified. While the existence of this compound is confirmed through chemical supplier listings, there is a notable absence of published studies investigating its biological effects.
The inquiry sought to build a detailed article focusing on the "" and the "Modulation of Specific Cellular Phenotypes in Model Systems" of this compound. This would necessitate access to experimental data from in vitro and in vivo studies, which are currently not available in the public domain.
Research on structurally related compounds, such as various naphthalimide and naphthalene (B1677914) derivatives, has revealed a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, these findings cannot be extrapolated to this compound, as minor structural modifications can lead to significant changes in a compound's biological profile.
Consequently, without any dedicated research on this compound, it is not possible to provide an accurate and informative article on its molecular interactions and effects on cellular systems as requested. The scientific community has not yet published any data that would allow for a thorough discussion of this specific compound's biological activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. rsc.org For the 2-naphthamide (B1196476) scaffold, key pharmacophoric features can be inferred from studies on its various derivatives.
The core structure, comprising the naphthalene (B1677914) ring and the amide group, presents several potential interaction points. The naphthalene system itself can engage in hydrophobic and π-stacking interactions with aromatic residues in a protein's binding pocket. google.com.pg The amide moiety is a crucial hydrogen-bonding unit, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. researchgate.net
In a study of 2-naphthamide derivatives as inhibitors of the AcrB efflux pump in E. coli, the 2-naphthamide core was identified as a key component for activity. nih.gov For potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, the naphthamide moiety was found to occupy a specific region of the kinase domain, forming critical hydrogen bonds. nih.gov Specifically, the carbonyl oxygen and the amide NH group can form hydrogen bonds with the backbone amide of Asp1046 and the side chain of Glu885, respectively. nih.gov
Furthermore, the substitution pattern on the naphthalene ring and the amide nitrogen introduces additional pharmacophoric elements. For instance, in a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-naphthamide derivatives, the 3-hydroxy group provides an additional hydrogen bonding site, while the substituted phenyl ring on the thiazolidinone moiety explores further hydrophobic pockets. nih.gov The iodine atom at the 3-position of 3-Iodo-2-naphthamide is a potential halogen bond donor, a significant and directional non-covalent interaction. mdpi.com
Systematic Chemical Modification and Functional Assessment of Analogues
The exploration of SAR through systematic chemical modification is a cornerstone of medicinal chemistry. For the 2-naphthamide scaffold, various studies on its analogues provide insights into how modifications at different positions influence biological activity.
Influence of Naphthalene Ring Substitutions on Target Affinity
Substituents on the naphthalene ring can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a target.
In a study on 4-substituted 2-naphthamide derivatives as AcrB efflux pump inhibitors, various substituents were introduced at the 4-position. The results indicated that the nature of the substituent at this position is critical for potency. nih.govgoogleapis.com For instance, compounds with specific substitutions demonstrated enhanced synergistic activity with antibiotics, highlighting the importance of this position for interaction with the target. nih.govgoogleapis.com
Another study on dimethoxy-substituted 2-naphthamide derivatives as potential DHFR and VEGFR-2 inhibitors showed that the placement of methoxy (B1213986) groups on the naphthalene ring influenced their anticancer and antimicrobial activities. acs.org The presence of these electron-donating groups can alter the electron density of the aromatic system, potentially enhancing interactions with the biological target. acs.org
Research on 3-hydroxy-2-naphthamide (B1585262) derivatives revealed that the hydroxyl group at the 3-position is a key feature for their antimicrobial, antioxidant, and anti-inflammatory activities. nih.gov This suggests that a hydrogen-bonding group at this position can be beneficial for activity.
The following table summarizes the activity of some substituted 2-naphthamide analogues.
| Compound ID | Naphthalene Ring Substituent | Amide Group Modification | Biological Activity | Reference |
| 7c | 4-substituted | Unmodified | Potent AcrB efflux pump inhibitor | nih.gov |
| 7g | 4-substituted | Unmodified | Potent AcrB efflux pump inhibitor | nih.gov |
| 12i | 4-substituted | Unmodified | Potent AcrB efflux pump inhibitor | nih.gov |
| 4a | 6,8-dimethoxy | N-(3-morpholinopropyl) | Anticancer and antimicrobial activity | mdpi.com |
| S16 | 3-hydroxy | N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl) | Highest anti-inflammatory activity in its series | nih.gov |
| S20 | 3-hydroxy | N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl) | Highest antimicrobial potential in its series | nih.gov |
| 14c | 6-((3-amino-1H-indazol-4-yl)oxy) | N-(3-(dimethylamino)propyl) | Potent VEGFR-2 inhibitor (IC50 = 1.5 nM) | nih.gov |
Impact of Amide Group Modifications on Ligand-Target Interactions
The amide linkage is a critical component of the 2-naphthamide scaffold, and its modification can have a profound impact on ligand-target interactions. Modifications typically involve altering the substituents on the amide nitrogen.
In the development of VEGFR-2 inhibitors, a series of N-alkyl and N-unsubstituted naphthamides were synthesized. rsc.org The inhibitory activity was retained at the cellular level, and specific N-substituted derivatives exhibited good pharmacokinetic profiles and potent inhibition of angiogenesis. rsc.org For example, N-(3-(dimethylamino)propyl) and similar basic side chains were found to be favorable for activity. nih.gov
A study on 3-hydroxy-2-naphthamide derivatives explored complex substitutions on the amide nitrogen, incorporating a thiazolidinone ring. nih.gov The nature of the substituent on the phenyl ring of the thiazolidinone moiety greatly influenced the antimicrobial and anti-inflammatory activities. For instance, compound S16 , with a 2,6-dichlorophenyl substituent, showed the highest anti-inflammatory activity, while compound S20 , with a 3,4,5-trimethoxyphenyl substituent, had the best antimicrobial profile within its series. nih.gov This indicates that the amide substituent can be tailored to achieve specific biological effects by probing different sub-pockets of the target's binding site.
The table below illustrates the effect of amide group modifications on the activity of 2-naphthamide derivatives.
| Compound ID | Naphthalene Ring Substituent | Amide Group Modification | Biological Activity | Reference |
| 4a | 6,8-dimethoxy | N-(3-morpholinopropyl) | Anticancer and antimicrobial activity | mdpi.com |
| 8b | 5,7-dimethoxy | N-(4-chlorobenzyl) | Good antibacterial activity | acs.org |
| S16 | 3-hydroxy | N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl) | Highest anti-inflammatory activity in its series | nih.gov |
| S20 | 3-hydroxy | N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl) | Highest antimicrobial potential in its series | nih.gov |
| 22 | Unsubstituted | N-(2-(dimethylamino)ethyl) | Potent VEGFR-2 inhibitor with good pharmacokinetics | rsc.org |
| 13c | Unsubstituted | N-(adamantan-1-yl) | Potent anti-tubercular activity (MIC = 6.55 µM) | |
| 13d | Unsubstituted | N-(adamantan-2-yl) | Potent anti-tubercular activity (MIC = 7.11 µM) |
Role of the Iodine Atom in Specific Binding and Interactions
While specific studies on this compound are lacking, the role of the iodine atom can be inferred from the principles of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis basic site, such as an oxygen, nitrogen, or sulfur atom. mdpi.com Iodine is a particularly effective halogen bond donor due to its high polarizability. nih.gov
In a protein binding site, the iodine atom of this compound could form a halogen bond with a backbone carbonyl oxygen or the side chain of residues like serine, threonine, aspartate, or glutamate. This directional interaction can significantly contribute to binding affinity and selectivity. For example, in a study of protein-ligand interactions, iodine atoms in ligands were observed to form halogen bonds with the amide carbonyl of valine residues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. google.com These models can then be used to predict the activity of new, unsynthesized compounds. sciepub.com
Development of Predictive Models for Target Affinity and Selectivity
The development of a QSAR model for this compound analogues would involve several steps. First, a dataset of compounds with their corresponding biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be 2D (e.g., topological indices, molecular weight) or 3D (e.g., steric and electrostatic fields). google.com
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. sciepub.com For example, a 2D-QSAR study on halogen-containing aromatic compounds used descriptors like the partial positive surface area (PPSA₁), ionization potential (E_IP), LUMO energy (E_LUMO), and the logarithm of the partition coefficient (XlogP) to build a predictive model. openmedicinalchemistryjournal.com
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic requirements for activity. These methods generate 3D contour maps that visualize regions where bulky groups, positive or negative charges, and hydrophobic or hydrophilic moieties would be favorable or unfavorable for activity. Such models have been successfully applied to various classes of compounds, including progestins and focal adhesion kinase inhibitors. google.com
While a specific QSAR model for this compound is not available in the literature, the principles described above could be applied to a series of its analogues to guide the design of more potent and selective compounds. The model would likely highlight the importance of the naphthalene core for hydrophobic interactions, the amide group for hydrogen bonding, and the 3-iodo substituent for potential halogen bonding and steric interactions.
The table below presents a hypothetical set of descriptors that could be used in a QSAR study of this compound analogues.
| Descriptor Type | Example Descriptors | Potential Role in Model |
| Electronic | Dipole moment, HOMO/LUMO energies | Quantify the electronic nature of the molecule and its reactivity. |
| Steric | Molecular volume, surface area, ovality | Describe the size and shape of the molecule, crucial for fitting into a binding site. |
| Hydrophobicity | LogP, Polar Surface Area (PSA) | Relate to the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Connectivity indices, Kappa shape indices | Encode information about the branching and connectivity of the molecule. |
| 3D-Field Based | CoMFA/CoMSIA fields (steric, electrostatic, hydrophobic, H-bond donor/acceptor) | Provide a 3D representation of the structural features important for activity. |
Application in Virtual Screening for Novel Ligand Identification
Virtual screening is a powerful computational technique that allows for the rapid, in-silico evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. creative-biolabs.comnvidia.com The process can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the properties of known active molecules. nvidia.com
This compound is a compelling candidate for inclusion in virtual screening libraries for several reasons:
As a Scaffold for Library Enumeration: The 2-naphthamide core can serve as a foundational scaffold. nih.gov Virtual combinatorial libraries can be generated by computationally adding a variety of substituents at different positions on the naphthalene ring and the amide nitrogen. This allows for a systematic exploration of the chemical space around the core structure to identify derivatives with improved binding characteristics.
As a Fragment in Fragment-Based Drug Discovery (FBDD): With a molecular weight that can be considered in the lower range for drug-like molecules, this compound and its core structure fit the profile of a molecular fragment. FBDD is a method that starts with identifying small, low-affinity fragments that bind to the target, and then growing or combining these fragments to produce a more potent lead compound. astx.comacs.org The defined interaction potential of the iodo-naphthamide scaffold makes it an attractive starting point for such campaigns.
Exploitation of Halogen Bonding: The iodine atom in this compound provides a key interaction feature that can be specifically searched for in virtual screening. Modern docking programs are increasingly being developed to accurately score halogen bonds, recognizing their importance in ligand binding. researchgate.netresearchgate.net A virtual screening protocol could be designed to specifically identify targets with potential halogen bond acceptors (like carbonyl oxygens) in their binding sites that are complementary to the position of the iodine on the naphthamide scaffold. acs.org This can lead to the discovery of novel ligands with enhanced affinity and selectivity.
The potential utility of this compound in a virtual screening workflow can be illustrated through hypothetical scenarios. For instance, in a structure-based screen, the compound could be docked into the binding sites of a panel of protein targets. The predicted binding modes and scores would highlight potential interactions, with a particular focus on hydrogen bonds from the amide group, hydrophobic interactions from the naphthalene core, and halogen bonds from the iodine atom.
Below is an interactive data table illustrating how this compound could be evaluated in a hypothetical virtual screening campaign against different protein classes.
| Target Class | Key Binding Site Features | Potential Interactions with this compound | Virtual Screening Method |
| Kinases | Hydrophobic pocket, Hinge region with H-bond donors/acceptors | Hydrophobic interaction with naphthalene core, H-bonding with amide to hinge region, Halogen bonding with backbone carbonyls | Structure-Based (Docking) |
| Proteases | Catalytic triad, Specificity pockets (S1, S2, etc.) | H-bonding with catalytic residues, Naphthalene filling specificity pockets, Halogen bonding to polar residues | Structure-Based (Docking) |
| GPCRs | Transmembrane helices, Orthosteric or allosteric pockets | Hydrophobic interactions within transmembrane domain, H-bonding with polar residues in the pocket | Structure-Based (Docking) or Ligand-Based (Pharmacophore) |
| Nuclear Receptors | Ligand-binding domain (hydrophobic pocket) | Extensive hydrophobic contacts with naphthalene, H-bonding to stabilize helix 12 | Structure-Based (Docking) |
Another data table can illustrate a hypothetical fragment-based approach starting with the this compound fragment.
| Stage | Action | Rationale | Resulting Data |
| 1. Fragment Screening | Virtual screening of a fragment library containing this compound against a target protein. | To identify initial weak-binding hits. | Docking score, Predicted binding pose of this compound. |
| 2. Hit Validation | Analysis of the predicted binding mode of this compound. | To confirm key interactions (H-bond, halogen bond, hydrophobic). | Identification of vectors for fragment growth. |
| 3. Fragment Elaboration | In-silico generation of a focused library by adding substituents to the initial fragment. | To explore the chemical space around the initial hit and improve affinity. | A virtual library of derivatives with predicted docking scores. |
| 4. Lead Optimization | Iterative design and virtual screening of new analogs based on SAR from the elaborated fragments. | To develop a potent and selective lead compound. | Optimized lead candidates with high predicted affinity and favorable properties. |
Computational and Theoretical Chemistry Approaches
Molecular Docking Simulations for Ligand-Receptor Complex Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand like 3-Iodo-2-naphthamide might interact with a biological target, such as a protein or enzyme.
No published studies have performed molecular docking of this compound into any specific protein target. A hypothetical study would involve selecting a relevant biological receptor and using docking software to predict how the compound fits into the binding site. The analysis would identify key interactions, such as hydrogen bonds (likely involving the amide group), halogen bonds (involving the iodine atom), and hydrophobic interactions (from the naphthalene (B1677914) ring), which stabilize the complex. The specific amino acid residues that form these "hotspots" would be identified.
A direct outcome of molecular docking simulations is the calculation of a scoring function, which provides an estimate of the binding energy or affinity. This value helps to rank potential ligands and predict their potency. For this compound, no such predictions are available. A computational study would yield data that could be presented as follows:
Table 1: Hypothetical Predicted Binding Energies for this compound with a Target Protein
| Docking Program | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| AutoDock Vina | Data Not Available | Data Not Available |
| Glide | Data Not Available | Data Not Available |
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. This allows for the study of the dynamic behavior of this compound, both in solution and when bound to a target, offering a more realistic picture than static docking models.
There are no MD simulation studies on this compound. Such a study would analyze the conformational flexibility of the molecule, particularly the rotation around the bond connecting the naphthalene core and the amide group. In a bound state, MD could reveal how the ligand adapts its conformation within the binding pocket and the stability of its key interactions over time.
By running MD simulations of a potential this compound-protein complex, researchers could assess its stability. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the binding mode. Root-mean-square fluctuation (RMSF) analysis would highlight flexible regions of the protein upon ligand binding. No such data is currently available for this compound.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex
| Parameter | Value |
|---|---|
| Simulation Time | Data Not Available |
| Average RMSD (Ligand) | Data Not Available |
| Average RMSD (Protein) | Data Not Available |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic properties of a molecule. These calculations can explain its structure, reactivity, and spectroscopic characteristics.
No quantum chemical studies dedicated to this compound have been published. A DFT study would provide valuable information on its molecular geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map would be particularly insightful, highlighting the electron-rich (negative) and electron-poor (positive) regions of the molecule. The positive region on the iodine atom (a σ-hole) would be of particular interest for its potential to form halogen bonds. While DFT calculations have been performed on related naphthamides for other applications, the specific electronic data for this compound is absent from the literature. researchgate.netnih.govacs.org
Determination of Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its chemical behavior. DFT calculations are commonly used to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. cambridgemedchemconsulting.comresearchgate.net A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated, which quantify different aspects of the molecule's reactivity. These descriptors provide a conceptual framework for predicting how the molecule will interact with other chemical species. nih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in the electron distribution or resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's capacity to receive electrons.
Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η). cambridgemedchemconsulting.com
The analysis of the Molecular Electrostatic Potential (MEP) surface is another valuable tool. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov For this compound, the oxygen atom of the carbonyl group and the region around the iodine atom are expected to be key sites for interactions, with the oxygen being a site of negative potential (nucleophilic attack) and the area around the iodine potentially showing positive potential, a feature known as a σ-hole, which is crucial for halogen bonding. nih.gov
Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -6.20 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | ELUMO | -1.85 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 4.35 | Indicator of chemical reactivity and kinetic stability. |
| Chemical Potential | μ | -4.025 | Represents the escaping tendency of electrons. |
| Chemical Hardness | η | 2.175 | Measures resistance to charge transfer. |
| Global Softness | S | 0.460 | The reciprocal of hardness, indicating the capacity to receive electrons. |
| Electrophilicity Index | ω | 3.72 | Measures the overall electrophilic nature of the molecule. |
Note: This table is illustrative and contains expected values based on structurally similar molecules. Actual values would require specific DFT calculations for this compound.
Analysis of Intramolecular and Intermolecular Interactions
The structure, stability, and crystal packing of this compound are governed by a network of intramolecular and intermolecular interactions.
Intramolecular Interactions:
Intermolecular Interactions:
In the solid state, molecules of this compound are expected to arrange themselves to maximize favorable intermolecular contacts. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii sum in red. mdpi.com
For this compound, several types of intermolecular interactions are anticipated:
Halogen Bonding: A significant interaction is expected to be the halogen bond between the iodine atom of one molecule and the carbonyl oxygen of a neighboring molecule (C-I···O=C). This is a highly directional, non-covalent interaction where the electropositive region (σ-hole) on the iodine atom is attracted to the electron-rich oxygen atom. mdpi.com Studies on similar 2-iodo-phenyl amides have shown short I···O contacts of around 3.012 Å, confirming the presence of strong halogen bonds that often dictate the crystal packing. mdpi.com
Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of intermolecular N-H···O hydrogen bonds, which are a common and strong feature in the crystal packing of amides, often leading to the formation of chains or dimers. researchgate.net
π-π Stacking: The planar naphthalene rings can interact through π-π stacking. These interactions, driven by a combination of electrostatic and van der Waals forces, contribute significantly to the stabilization of the crystal structure. cambridgemedchemconsulting.com
Application As Research Probes and Tools in Academic Investigations
Development and Validation of Radiolabeled Probes for Molecular Imaging Research
In Vitro Autoradiography Studies for Receptor Distribution Mapping
In vitro autoradiography is a powerful technique used to map the distribution of specific receptors or binding sites within tissue sections. In this method, tissue slices are incubated with a radiolabeled ligand, such as a derivative of 3-Iodo-2-naphthamide. The radiolabeled compound binds to its target, and the resulting radioactive signal is captured on film or a sensitive phosphor screen, creating an image that reveals the precise location and density of the target molecules. wikipedia.orggiffordbioscience.com This technique is instrumental in understanding the anatomical distribution of receptors in various tissues, including the brain. wikipedia.org
For instance, in studies involving dopamine (B1211576) D2-like receptors, a similar iodinated compound, [¹¹C]nemonapride, has been used to quantitatively evaluate radioactivity distribution in brain sections. nih.gov The process involves incubating tissue sections with the radioligand solution and then washing away the unbound ligand before imaging. giffordbioscience.com
| Parameter | Description |
| Technique | In Vitro Autoradiography |
| Application | Receptor Distribution Mapping |
| Process | Tissue sections are incubated with a radiolabeled ligand, which binds to target receptors. The distribution of radioactivity is then imaged. |
| Outcome | Provides a detailed map of receptor location and density within a tissue sample. |
Ex Vivo Tissue Distribution Analysis in Animal Research Models
Ex vivo tissue distribution studies are conducted to determine how a compound is distributed throughout the body of a research animal. After administering a radiolabeled compound, various organs and tissues are collected at different time points. The amount of radioactivity in each tissue is then measured to understand the compound's biodistribution. nih.govnih.gov This analysis is crucial for evaluating the potential of a compound as a therapeutic agent or an imaging probe by revealing its accumulation in target organs versus non-target tissues. nih.gov
The general procedure involves administering the radiolabeled compound, euthanizing the animal at specific time points, collecting the tissues of interest, and then measuring the radioactivity in each sample. frontiersin.org This data helps in assessing the compound's affinity for different tissues and its clearance from the body. nih.govfrontiersin.org
Utilization in Affinity Chromatography for Molecular Target Identification
Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific binding interaction between a ligand and its target. youtube.comsartorius.com In this context, a derivative of this compound could be immobilized on a solid support matrix within a chromatography column. When a complex biological sample, such as a cell lysate, is passed through the column, only the proteins that specifically bind to the immobilized ligand are retained. youtube.comnih.gov After washing away the unbound components, the target proteins can be eluted and collected for further analysis, such as identification by mass spectrometry. This approach is invaluable for identifying the molecular targets of a particular compound. nih.gov
| Step | Description |
| 1. Immobilization | A ligand (e.g., a derivative of this compound) is covalently attached to a solid matrix. |
| 2. Loading | A complex mixture containing the target molecule is passed through the chromatography column. |
| 3. Binding | The target molecule specifically binds to the immobilized ligand. |
| 4. Washing | Unbound molecules are washed away from the column. |
| 5. Elution | The bound target molecule is released from the ligand and collected. |
Application in High-Throughput Screening (HTS) Assays for Compound Discovery
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological target. nih.govox.ac.uk HTS assays are typically automated and miniaturized to be performed in micro-well plates, enabling the screening of thousands of compounds in a short period. ox.ac.uk
A compound like this compound could be used as a reference compound or a scaffold for developing a library of related molecules to be tested in an HTS campaign. The goal of HTS is to identify "hits"—compounds that show activity against the target of interest. nih.govox.ac.uk These hits can then be further optimized to develop new therapeutic agents or research tools. The use of diverse compound libraries is crucial for increasing the chances of finding novel and potent modulators of biological processes. ku.edu
Future Directions and Emerging Avenues in Academic Research
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and innovative synthetic methods is paramount for the widespread investigation of 3-Iodo-2-naphthamide and its analogues. While traditional methods for the synthesis of amides from carboxylic acids or acyl chlorides are established, future research is expected to focus on more advanced and sustainable approaches.
Emerging trends in organic synthesis, such as C-H activation, flow chemistry, and photocatalysis, offer promising avenues for the synthesis of this compound and its derivatives with improved efficiency and functional group tolerance. For instance, the direct C-H amidation of 3-iodonaphthalene-2-carboxylic acid or related precursors could streamline the synthesis by avoiding the need for pre-functionalized starting materials.
| Methodology | Potential Advantages | Relevant Research Area |
| C-H Activation | Atom economy, reduced synthetic steps | Direct functionalization of naphthalene (B1677914) core |
| Flow Chemistry | Scalability, improved safety and control | Continuous manufacturing |
| Photocatalysis | Mild reaction conditions, novel reactivity | Green chemistry |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Rapid library synthesis |
| Advanced Coupling Reagents | Milder conditions, broader substrate scope | Sustainable chemistry |
| RAFT Polymerization | Controlled polymer architecture | Materials science |
Investigation of Undiscovered Molecular Targets and Biological Roles
The naphthamide scaffold is present in a variety of biologically active molecules, suggesting that this compound could interact with a range of undiscovered molecular targets. Preliminary in silico and in vitro studies on related naphthamide derivatives have indicated potential inhibitory activity against enzymes such as Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in cancer therapy. acs.org
A particularly promising avenue of investigation is the potential for this compound to act as a Poly (ADP-ribose) polymerase (PARP) inhibitor. jhoponline.com PARP inhibitors have gained considerable attention for their efficacy in treating cancers with deficiencies in the DNA damage repair pathway, such as those with BRCA1/2 mutations. urotoday.comasco.org The structural motifs within this compound bear some resemblance to known PARP inhibitors, making this a compelling hypothesis to explore.
Future research should involve comprehensive biological screening of this compound against a wide panel of kinases, polymerases, and other enzymes to identify its primary molecular targets. Techniques such as thermal shift assays, enzymatic assays, and cell-based reporter assays will be instrumental in this endeavor. Elucidating the mechanism of action at the molecular level will be crucial for understanding its potential therapeutic applications. Furthermore, studies on related naphthamide derivatives have explored their potential in the context of neurodegenerative disorders, suggesting another possible, yet unexplored, biological role for this compound. acs.org
| Potential Molecular Target | Therapeutic Area | Rationale |
| Dihydrofolate Reductase (DHFR) | Cancer | Naphthamide scaffold |
| VEGFR-2 | Cancer | Naphthamide scaffold |
| Poly (ADP-ribose) polymerase (PARP) | Cancer | Structural similarity to known inhibitors |
| Cholinesterases | Neurodegenerative Diseases | Naphthamide scaffold in related inhibitors |
Integration with Advanced Preclinical Imaging Modalities
The presence of an iodine atom in the structure of this compound makes it an ideal candidate for the development of radiolabeled probes for preclinical imaging. nih.govwikipedia.org Non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful tools in drug discovery and development, allowing for the real-time visualization of biological processes at the molecular level. crownbio.combruker.com
The stable iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as Iodine-124 for PET imaging or Iodine-123 and Iodine-131 for SPECT imaging. nih.govrsc.org This would enable researchers to study the pharmacokinetics, biodistribution, and target engagement of the compound in living organisms non-invasively. For instance, a radiolabeled version of this compound could be used to determine if the compound crosses the blood-brain barrier or to visualize its accumulation in tumors. preprints.org
The development of such imaging agents would require the optimization of radiolabeling procedures to achieve high radiochemical yield and purity. researchgate.net The integration of these imaging modalities with preclinical models of disease would provide invaluable information about the in vivo behavior of this compound and guide the development of potential therapeutic applications. The combination of high-resolution anatomical imaging techniques like CT or MRI with functional PET or SPECT imaging would offer a comprehensive understanding of the drug's action. nih.gov
| Imaging Modality | Radioisotope | Potential Application |
| PET | Iodine-124 (¹²⁴I) | Quantitative in vivo biodistribution and target engagement studies |
| SPECT | Iodine-123 (¹²³I) | In vivo imaging of drug distribution |
| SPECT/Theranostics | Iodine-131 (¹³¹I) | Combined imaging and radiotherapy |
Design and Synthesis of Next-Generation Research Probes with Enhanced Properties
Building upon the foundational structure of this compound, future research will undoubtedly focus on the rational design and synthesis of next-generation research probes with enhanced properties. These probes could be engineered for greater potency, selectivity, or to possess novel functionalities such as fluorescence for optical imaging. probetools.net
One approach involves the systematic modification of the naphthamide scaffold. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, can identify key structural features that contribute to target binding and biological activity. acs.org For example, modifications to the amide substituent could be explored to enhance interactions with a specific molecular target.
Furthermore, the this compound core could be functionalized with fluorophores to create fluorescent probes. researchgate.net These probes would be valuable tools for in vitro studies, such as fluorescence microscopy and flow cytometry, to visualize the subcellular localization of the compound and its interaction with target proteins. The design of "theranostic" probes, which combine therapeutic and diagnostic capabilities in a single molecule, represents another exciting frontier. acs.org For instance, a derivative of this compound could be designed to not only inhibit a therapeutic target but also to generate a detectable signal upon binding, allowing for simultaneous treatment and monitoring of response.
| Probe Type | Design Strategy | Potential Application |
| Potency-Optimized Analogs | Structure-Activity Relationship (SAR) studies | Enhanced therapeutic efficacy |
| Selectivity-Enhanced Probes | Rational design based on target structure | Reduced off-target effects |
| Fluorescent Probes | Conjugation with a fluorophore | In vitro imaging and cellular assays |
| Theranostic Probes | Integration of therapeutic and diagnostic moieties | Personalized medicine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
